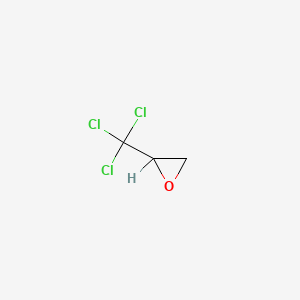

2-(Trichloromethyl)oxirane

Description

A potent epoxide hydrase and aryl hydrocarbon hydroxylase inhibitor. It enhances the tumor-initiating ability of certain carcinogens.

Structure

3D Structure

Properties

IUPAC Name |

2-(trichloromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O/c4-3(5,6)2-1-7-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEXYZINKMLLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O | |

| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025251 | |

| Record name | 1,2-Epoxy-3,3,3-trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxy-3,3,3-trichloropropane is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroepoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

300 °F at 764 mmHg (NTP, 1992) | |

| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

152 °F (NTP, 1992) | |

| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.495 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

11.6 mmHg at 77 °F ; 28.5 mmHg at 108 °F; 65.5 mmHg at 149 °F (NTP, 1992), 11.6 [mmHg] | |

| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroepoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3083-23-6 | |

| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Trichloromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroepoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloropropene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Epoxy-3,3,3-trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trichloromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (TRICHLOROMETHYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ92Z3552X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Reaction Mechanisms of 2-(Trichloromethyl)oxirane

Abstract

This technical guide provides a comprehensive exploration of the core reaction mechanisms of 2-(trichloromethyl)oxirane. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and mechanistic pathways of this highly functionalized epoxide. By synthesizing established principles of epoxide chemistry with insights into the electronic and steric effects of the trichloromethyl substituent, this guide offers a predictive framework for understanding and harnessing the synthetic potential of this compound. While direct experimental data for this specific molecule is limited, this guide provides a robust theoretical foundation based on analogous halogenated epoxides.

Introduction: The Significance of this compound

Epoxides, or oxiranes, are versatile three-membered heterocyclic ethers that serve as pivotal intermediates in organic synthesis due to their inherent ring strain, which facilitates a variety of ring-opening reactions.[1] The introduction of a trichloromethyl group at the C2 position of the oxirane ring, as in this compound, profoundly influences the molecule's electronic properties and steric environment. This substituent is strongly electron-withdrawing, which is anticipated to significantly activate the epoxide ring towards nucleophilic attack. Understanding the nuanced reaction mechanisms of this compound is crucial for its strategic application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

This guide will elucidate the expected reaction pathways of this compound, drawing parallels with well-studied analogs such as 2-(chloromethyl)oxirane (epichlorohydrin) and 2-(trifluoromethyl)oxirane.[2][3] We will explore acid-catalyzed, base-catalyzed, and nucleophilic ring-opening reactions, with a focus on predicting regioselectivity and stereochemical outcomes.

Synthesis of this compound: Postulated Pathways

While specific literature on the synthesis of this compound is scarce, established methods for the preparation of substituted epoxides provide a strong basis for its potential synthetic routes.

Epoxidation of a Trichloromethyl-Substituted Alkene

A primary route to epoxides involves the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4] The synthesis of this compound would therefore likely commence with 3,3,3-trichloropropene. The reaction proceeds via a concerted mechanism, ensuring the stereochemistry of the starting alkene is retained in the epoxide product.

Hypothetical Experimental Protocol: Epoxidation of 3,3,3-Trichloropropene

-

Dissolve 3,3,3-trichloropropene in a suitable chlorinated solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the cooled alkene solution over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the resulting carboxylic acid.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield this compound.

Intramolecular Cyclization of a Halohydrin

Another common method for epoxide synthesis is the base-promoted intramolecular SN2 cyclization of a halohydrin.[4] For this compound, this would involve the treatment of a 1,1,1-trichloro-3-halo-2-propanol with a strong base. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the halogen, displacing it to form the oxirane ring.

Hypothetical Experimental Protocol: Cyclization of 1,1,1-Trichloro-3-chloro-2-propanol

-

Dissolve 1,1,1,3-tetrachloro-2-propanol in a suitable solvent such as methanol or tetrahydrofuran.

-

Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium tert-butoxide, to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC or gas chromatography (GC).

-

Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with a suitable organic solvent.

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting this compound by distillation.

Core Reaction Mechanisms: Ring-Opening of this compound

The reactivity of this compound is dominated by the electrophilic nature of the oxirane ring carbons, which is significantly enhanced by the strong inductive electron-withdrawing effect of the adjacent trichloromethyl group. This leads to a high propensity for ring-opening reactions with a wide range of nucleophiles.

Base-Catalyzed Ring-Opening: An SN2 Mechanism

Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism.[5] A strong nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring.

Key Mechanistic Features:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the epoxide carbons.

-

Regioselectivity: In an SN2 reaction, the nucleophile preferentially attacks the less sterically hindered carbon atom.[6] For this compound, the C3 carbon is sterically less encumbered than the C2 carbon, which bears the bulky trichloromethyl group. Therefore, nucleophilic attack is expected to occur predominantly at the C3 position.

-

Stereochemistry: The SN2 mechanism involves a backside attack, leading to an inversion of stereochemistry at the center of attack.[6]

Caption: Base-catalyzed ring-opening of this compound.

Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Mechanism

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and further activating the ring towards nucleophilic attack.[5] The subsequent ring-opening can exhibit characteristics of both SN1 and SN2 mechanisms.

Key Mechanistic Features:

-

Protonation: The reaction is initiated by the protonation of the epoxide oxygen by an acid.

-

Regioselectivity: The regioselectivity of acid-catalyzed ring-opening is more complex. The nucleophile will attack the carbon atom that can best stabilize the developing positive charge in the transition state.[6] The trichloromethyl group is strongly electron-withdrawing, which would destabilize a carbocation at the adjacent C2 position. Conversely, the C3 position is less substituted. In this specific case, the powerful destabilizing effect of the CCl₃ group would likely lead to a preference for nucleophilic attack at the C3 position, similar to the base-catalyzed pathway, to avoid the formation of a highly unstable carbocation-like transition state at C2.

-

Stereochemistry: The reaction generally proceeds with anti-stereochemistry, resulting from a backside attack of the nucleophile on the protonated epoxide.

Caption: Acid-catalyzed ring-opening of this compound.

Reactions with Specific Nucleophiles: A Predictive Analysis

The principles outlined above can be applied to predict the outcomes of reactions between this compound and various classes of nucleophiles.

Reaction with Amines

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols.

-

Mechanism: Under neutral or basic conditions, the reaction will proceed via an SN2 mechanism, with the amine acting as the nucleophile.

-

Regioselectivity: Attack is expected to occur at the less sterically hindered C3 position.

-

Product: The major product will be a 1-(trichloromethyl)-3-amino-2-propanol derivative.

Reaction with Alcohols

In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the epoxide ring, forming β-alkoxy alcohols.

-

Mechanism: The mechanism will be SN2-like under basic conditions and a hybrid SN1/SN2 under acidic conditions.

-

Regioselectivity: Preferential attack at the C3 position is anticipated under both conditions due to the electronic destabilization at C2 by the trichloromethyl group.

-

Product: The primary product will be a 1-(trichloromethyl)-3-alkoxy-2-propanol.

Reaction with Thiols

Thiols are excellent nucleophiles and readily react with epoxides to form β-hydroxy sulfides.

-

Mechanism: The reaction typically proceeds under basic conditions (using a thiolate) via an SN2 pathway.

-

Regioselectivity: Attack will occur at the less sterically hindered C3 carbon.

-

Product: The expected product is a 1-(trichloromethyl)-3-(alkylthio)-2-propanol.

Comparative Reactivity: The Influence of the Trichloromethyl Group

The trichloromethyl group exerts a profound influence on the reactivity of the oxirane ring compared to less halogenated analogs like 2-(chloromethyl)oxirane.

| Feature | 2-(Chloromethyl)oxirane | This compound (Predicted) | Rationale |

| Electrophilicity of Ring Carbons | Moderately activated | Highly activated | The three chlorine atoms provide a significantly stronger inductive electron-withdrawing effect, making the ring carbons more electrophilic. |

| Regioselectivity (SN2) | Attack at C3 is favored | Strong preference for attack at C3 | The increased steric bulk and strong electronic destabilization of a developing positive charge at C2 by the CCl₃ group strongly directs nucleophiles to C3. |

| Reaction Rate | Moderate | Expected to be faster | The enhanced electrophilicity of the epoxide carbons should lead to faster reaction rates with nucleophiles. |

Conclusion and Future Outlook

This technical guide has provided a detailed theoretical framework for understanding the reaction mechanisms of this compound. Based on established principles of epoxide chemistry and the known electronic and steric effects of the trichloromethyl group, we can predict that this compound will be a highly reactive and synthetically useful intermediate. The strong electron-withdrawing nature of the CCl₃ group is expected to activate the oxirane ring towards nucleophilic attack, with a strong preference for attack at the less substituted C3 position under both acidic and basic conditions.

Further experimental investigation is crucial to validate these predictions and to fully elucidate the synthetic utility of this compound. Quantitative studies on reaction kinetics, precise determination of regioselectivity with a variety of nucleophiles, and exploration of its application in the synthesis of novel compounds will be invaluable to the scientific community.

References

- Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1)...

- Synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane - PrepChem.com

- Synthesis and Reactions of Epoxides: The Complete Guide - Transform

- Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry

- Oxirane, 2-(chloromethyl)-, reaction products with polyethylene glycol - Substance Details - SRS | US EPA

- Reactions of 2‐trifluoromethyl oxirane and trifluoromethyl‐substituted carbenoids.

- Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms

- Epoxides: methods of synthesis, reactivity, practical significance - ResearchG

- Synthesis of Epoxides - Organic Chemistry Tutor

- Ring opening, nucleophilic substitution - Chemistry Stack Exchange

- QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE | Journal of Chemistry and Technologies

- 2-(chloromethyl)oxirane - 106-89-8, C3H5ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis

- Ring-opening reaction of oxirane via nucleophilic attack.

- Neighboring Effect of Intramolecular Chlorine Atoms on Epoxide Opening Reaction by Chloride Anions - PubMed

- Improved process for the preparation of trifluoromethyloxirane - Google P

- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with c

- Oxirane, (chloromethyl)- - the NIST WebBook

- China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com

- Base-catalysed oxirane ring-opening reaction. Strong nucleophiles...

- 2-(Chloromethyl)oxirane;2-ethyloxirane | C7H13ClO2 | CID 88686060 - PubChem

- Ring-opening of oxirane by nucleophilic attack. Transition states and paired interacting orbitals. - R Discovery

- Epoxides Ring-Opening Reactions - Chemistry Steps

- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts

- Epoxide Ring Opening With Base - Master Organic Chemistry

- The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds - MDPI

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. transformationtutoring.com [transformationtutoring.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

Spectroscopic data of "2-(Trichloromethyl)oxirane"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trichloromethyl)oxirane

Abstract

This compound, an epoxide bearing a highly electronegative trichloromethyl group, presents a unique spectroscopic profile. This guide provides a detailed analysis of its infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data. By integrating these datasets, we offer a comprehensive characterization that confirms the compound's molecular structure and provides a foundational reference for researchers in synthetic chemistry and drug development. The discussion emphasizes the causal relationships between the molecule's structural features and its spectroscopic behavior, offering field-proven insights into spectral interpretation.

Introduction and Molecular Structure

This compound, also known as epichlorohydrin trimer, is a chemically reactive molecule due to the strained three-membered epoxide ring. The presence of the bulky and strongly electron-withdrawing trichloromethyl (-CCl₃) group significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Accurate spectroscopic analysis is crucial for confirming its identity and purity in any experimental context. This guide delves into the primary spectroscopic techniques used to elucidate and verify its structure.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum of this compound is characterized by specific vibrations corresponding to the C-O, C-H, C-Cl, and C-C bonds of the epoxide and trichloromethyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 2950 | Weak | C-H stretch (epoxide ring) |

| ~1260 | Medium | C-O-C symmetric stretch (epoxide ring breathing) |

| ~950 - 810 | Strong | C-O-C asymmetric stretch (epoxide ring) |

| ~800 - 600 | Strong | C-Cl stretch |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The C-H stretching frequencies above 3000 cm⁻¹ are characteristic of hydrogens attached to sp² or, in this case, strained sp³ carbon atoms of the epoxide ring. The most diagnostic signals for an epoxide are the ring stretching vibrations. The "ring breathing" symmetric stretch appears around 1260 cm⁻¹, while the asymmetric C-O-C stretch gives rise to a strong band in the 950-810 cm⁻¹ region. Finally, the strong absorption in the fingerprint region between 800 and 600 cm⁻¹ is a hallmark of the C-Cl bonds in the trichloromethyl group, confirming its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. The three protons on the epoxide ring of this compound are chemically non-equivalent, giving rise to a complex splitting pattern known as an AMX spin system.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the proton frequency (e.g., 400 MHz), and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID).

-

Data Processing: The FID is Fourier transformed, phased, and baseline-corrected to yield the final spectrum. The spectrum is then integrated and referenced to TMS.

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| ~3.50 | Doublet of doublets | Hₐ |

| ~3.15 | Doublet of doublets | Hₓ |

| ~2.90 | Doublet of doublets | Hₘ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer field strength. The labels Hₐ, Hₘ, and Hₓ refer to the three non-equivalent protons on the epoxide ring.

The three protons on the epoxide ring are diastereotopic and couple to each other.

-

The proton on the carbon bearing the -CCl₃ group (Hₐ) is shifted downfield (~3.50 ppm) due to the deshielding effect of the adjacent electronegative group. It appears as a doublet of doublets due to coupling with the other two geminal protons.

-

The two protons on the other carbon of the epoxide ring (Hₘ and Hₓ) are also distinct. They appear as two separate signals, each a doublet of doublets, because they couple to each other (geminal coupling) and to Hₐ (vicinal coupling). The differing spatial relationships (cis/trans) to the -CCl₃ group result in slightly different chemical environments and thus different chemical shifts.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

The sample preparation and instrument setup are analogous to ¹H NMR. The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument). A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~95 | -CCl₃ |

| ~58 | C-CCl₃ (epoxide) |

| ~48 | CH₂ (epoxide) |

The spectrum shows three distinct carbon signals, as expected from the molecule's structure.

-

The carbon of the trichloromethyl group (-CCl₃) is significantly deshielded by the three chlorine atoms, causing its signal to appear far downfield around 95 ppm.

-

The two carbons of the epoxide ring are also clearly resolved. The carbon atom directly attached to the -CCl₃ group is more deshielded (~58 ppm) than the terminal CH₂ carbon (~48 ppm) due to the inductive effect of the adjacent substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or a gas chromatography (GC) inlet, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

MS Spectral Data Summary

| m/z | Relative Intensity (%) | Assignment |

| 160 | Low | [M]⁺• (Molecular ion with ³⁵Cl₃) |

| 125 | High | [M - Cl]⁺ |

| 89 | High | [M - CCl]⁺ or [C₂H₃OCl₂]⁺ |

| 43 | Moderate | [C₂H₃O]⁺ (oxiranyl cation) |

Fragmentation Analysis

The mass spectrum provides a fingerprint of the molecule. The molecular ion peak [M]⁺• is expected around m/z 160 (for the isotope combination ¹²C₃¹H₃¹⁶O³⁵Cl₃). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for all chlorine-containing fragments.

The most prominent fragmentation pathway involves the loss of a chlorine radical, leading to a stable cation at m/z 125. This is often the base peak or one of the most intense peaks in the spectrum. Further fragmentation can occur, leading to other observed ions.

Caption: Key Fragmentation Pathways in EI-MS.

Summary and Integrated Analysis

The collective spectroscopic data provides unambiguous confirmation of the structure of this compound.

-

IR spectroscopy confirms the presence of the epoxide ring and C-Cl bonds.

-

¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, showing the three distinct carbons and the three non-equivalent protons with their specific chemical environments and connectivities.

-

Mass spectrometry establishes the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of a chlorine atom, consistent with the proposed structure.

Together, these techniques form a self-validating system for the structural characterization of this compound, providing a robust analytical foundation for its use in research and development.

References

- NIST Chemistry WebBook, SRD 69: this compound. National Institute of Standards and Technology. [Link]

- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. (A foundational textbook for spectroscopic methods). [Link]

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

"2-(Trichloromethyl)oxirane" chemical reactivity profile

An In-Depth Technical Guide to the Chemical Reactivity of 2-(Trichloromethyl)oxirane

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity profile of this compound. This molecule is distinguished by a strained three-membered oxirane ring directly attached to a potent electron-withdrawing trichloromethyl group. This unique structural combination imparts significant reactivity, making it a valuable, albeit challenging, intermediate in organic synthesis. We will explore the profound influence of the -CCl₃ group on the epoxide's electrophilicity, the governing principles of its ring-opening reactions under both nucleophilic and acidic conditions, and its applications as a synthetic building block. Detailed mechanistic discussions, experimental protocols, and safety considerations are provided for researchers, scientists, and professionals in drug development.

Introduction: A Tale of Strain and Induction

Epoxides, or oxiranes, are a cornerstone of organic synthesis, primarily due to the inherent ring strain of the three-membered ether, which makes them susceptible to ring-opening reactions.[1][2] In a typical epoxide, this reactivity allows for the stereospecific introduction of two functional groups on adjacent carbons. However, the reactivity of this compound is dramatically amplified and electronically biased.

The molecule's reactivity is governed by two principal features:

-

Ring Strain: Like all epoxides, the triangular structure possesses significant angle and torsional strain (approximately 25 kcal/mol), providing a strong thermodynamic driving force for ring-opening.[3][4]

-

Inductive Effect: The trichloromethyl (-CCl₃) group is one of the most powerful non-ionic electron-withdrawing groups in organic chemistry. Through a strong negative inductive effect (-I), it aggressively pulls electron density away from the oxirane ring.

This intense electron withdrawal polarizes the C-O bonds of the epoxide far more than in simple alkyl-substituted epoxides, significantly increasing the partial positive charge (δ+) on the ring carbons.[5][6] This heightened electrophilicity makes this compound exceptionally reactive towards nucleophilic attack.

Caption: Structure of this compound.

Synthesis Overview

While multiple routes to epoxides exist, those substituted with haloalkyl groups are commonly synthesized via an intramolecular SN2 reaction of a corresponding halohydrin.[1][7][8] For this compound, the logical precursor is 1,1,1-trichloro-3-halo-propan-2-ol, which can be treated with a base. The base deprotonates the hydroxyl group, forming an alkoxide that subsequently displaces the adjacent halide to close the ring.

Core Reactivity Profile: Nucleophilic Ring-Opening

The dominant reaction pathway for this compound is nucleophilic ring-opening. The regioselectivity of this attack—whether it occurs at the C2 (substituted) or C3 (unsubstituted) position—is the most critical aspect of its chemistry and is dictated by the reaction conditions.

Basic and Neutral Conditions: The SN2 Pathway

Under basic or neutral conditions, with strong nucleophiles (e.g., RO⁻, RS⁻, R₂NH, N₃⁻), the reaction proceeds via a classic SN2 mechanism.[9][10]

Causality Behind Experimental Choice: The key factors favoring the SN2 pathway are a potent nucleophile and a substrate that, while electrophilic, does not readily form a stable carbocation. The alkoxide leaving group is poor, but the release of ring strain provides the necessary driving force.[2]

-

Regioselectivity: In an SN2 reaction, steric hindrance is the paramount consideration.[11] The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this is unequivocally the C3 methylene carbon. Attack at C2 is disfavored due to the significant steric bulk of the -CCl₃ group.

-

Stereochemistry: The reaction proceeds with inversion of configuration at the center of attack, a hallmark of the SN2 mechanism.

Caption: SN2 ring-opening under basic conditions.

Acidic Conditions: A Borderline SN1/SN2 Mechanism

In the presence of acid, the reaction mechanism becomes more complex. The first step is the protonation of the epoxide oxygen, which transforms the poor alkoxide leaving group into a good, neutral alcohol leaving group.[12][13] This dramatically increases the electrophilicity of the ring carbons.

Causality Behind Experimental Choice: Weak nucleophiles, such as water or alcohols, require acid catalysis to open the epoxide ring.[14] The protonated epoxide is a much more potent electrophile.

-

Regioselectivity: The regioselectivity under acidic conditions is a nuanced balance of steric and electronic effects. The protonated intermediate can be thought of as a resonance hybrid, with positive charge developing on the carbon atoms.[9]

-

SN1 Character: Positive charge is better stabilized on the more substituted carbon (C2). This electronic factor favors nucleophilic attack at the more substituted C2 position.

-

SN2 Character: Steric hindrance still disfavors attack at the bulky C2 position.

-

For most epoxides, attack occurs at the more substituted carbon under acidic conditions.[10][15] However, the powerful destabilizing inductive effect of the -CCl₃ group on an adjacent positive charge may counteract this trend, potentially leading to a mixture of products or favoring attack at C3. Computational studies on the closely related 2-(chloromethyl)oxirane confirm that the transition state is best described as a "borderline" SN2-like mechanism.[16][17] Therefore, while attack at C2 is electronically favored, attack at C3 remains a significant pathway. The precise ratio of products can depend heavily on the specific acid and nucleophile used.

Caption: Acid-catalyzed ring-opening pathways.

Summary of Reactivity and Experimental Protocols

The regiochemical outcome is the most critical predictive factor for synthetic applications.

| Condition | Nucleophile Type | Mechanism | Primary Site of Attack | Justification |

| Basic / Neutral | Strong (RO⁻, R₂NH, CN⁻) | SN2 | C3 (less substituted) | Steric hindrance dominates.[18] |

| Acidic | Weak (H₂O, ROH) | Borderline SN1/SN2 | C2 or C3 (mixture likely) | Competition between carbocation stability (favors C2) and steric hindrance (favors C3).[10] |

Experimental Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide

This protocol describes the synthesis of 1-methoxy-3,3,3-trichloropropan-2-ol, a representative SN2 reaction.

Self-Validating System: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting epoxide. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry.

Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (50 mL).

-

Reagent Addition: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the methanol to generate sodium methoxide in situ. Allow the mixture to cool to room temperature.

-

Substrate Addition: Add this compound (9.47 g, 50 mmol) dropwise to the stirred solution of sodium methoxide over 15 minutes. An ice bath can be used to control any exotherm.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl until the pH is ~7.

-

Extraction: Remove the methanol under reduced pressure. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for base-catalyzed methanolysis.

Applications in Synthesis

The high reactivity and defined regioselectivity under SN2 conditions make this compound a useful three-carbon building block. The ring-opening reaction introduces a hydroxyl group and another nucleophilic functionality in a 1,2-relationship, which is a common motif in pharmaceuticals and natural products.[19] Acceptor-substituted epoxides, in general, are valuable precursors for designing protease inhibitors.[5][6]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with extreme caution due to its structural similarity to other highly toxic and reactive chlorinated compounds like epichlorohydrin.[20]

-

Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear a lab coat, nitrile or neoprene gloves (double-gloving is recommended), and chemical splash goggles.[21][22][23]

-

Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. It is a potential alkylating agent and should be treated as toxic and a suspected carcinogen.[22] Keep away from strong acids, bases, and oxidizing agents.

-

Spills and Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[24] Do not discharge into drains.[21]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[25]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[25]

-

Inhalation: Move the person to fresh air.[22]

-

Ingestion: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[22]

-

Conclusion

The chemical reactivity of this compound is a compelling example of how a powerful electron-withdrawing group can modulate the behavior of a functional group. Its reactivity is dominated by nucleophilic ring-opening, driven by significant ring strain and enhanced electrophilicity. Under basic or neutral conditions, it reliably undergoes an SN2 reaction at the less substituted carbon, offering excellent regiocontrol for synthetic applications. Under acidic conditions, the mechanism becomes more complex, with the potential for competing pathways. Due to its presumed high toxicity, stringent safety protocols must be followed when handling this potent synthetic intermediate.

References

- Dittrich, B., Weber, M., & Luger, P. (2011).

- LookChem. (n.d.). 2-(chloromethyl)

- Wagner, A., et al. (2011). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives.

- Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

- Sadowski, R., & Raczynska, E. D. (2019). A Computational Study of 2-(chloromethyl)

- Wikipedia. (n.d.). Epoxide. [Link]

- ChemSynthesis. (n.d.). 2-(chloromethyl)oxirane. [Link]

- Sadowski, R., & Raczynska, E. D. (2019). A Computational Study of 2-(chloromethyl)oxirane Ring Opening by Bromide and Acetate Anions Considering Electrophilic Activation with Cations of Alkali Metals.

- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

- Google Patents. (2010). WO2010014896A1 - Process for producing epoxides.

- Organic Chemistry Portal. (n.d.).

- Chad's Prep. (2018). 13.5 Synthesis of Epoxides. [Link]

- Chad's Prep. (n.d.). Synthesis of Epoxides. [Link]

- Kumar, A., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. National Institutes of Health (NIH). [Link]

- Organic Syntheses. (n.d.). 1-Methoxymethyl-1-phenylethane. [Link]

- PubChem. (n.d.). 2-(Chloromethyl)oxirane;oxirane. [Link]

- U.S. Environmental Protection Agency (EPA). (n.d.). Oxirane, 2-(chloromethyl)-, reaction products with polyethylene glycol. [Link]

- Filo. (2025). Explain the reaction shown below. [Link]

- ResearchGate. (n.d.).

- National Institute of Standards and Technology (NIST). (n.d.). Oxirane, (chloromethyl)-. [Link]

- U.S. Environmental Protection Agency (EPA). (n.d.). Oxirane, 2-(chloromethyl)-, polymer with ammonium hydroxide ((NH4)(OH)). [Link]

- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

- OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

- ChemRxiv. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. [Link]

- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

- University of North Texas Digital Library. (n.d.). The synthesis of 2-substituted-epichlorohydrins and their reactions. [Link]

- ResearchGate. (n.d.). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. [Link]

- PubMed. (2000).

- Pearson. (2024). Predict the major products of the following reactions.... [Link]

- ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process. [Link]

- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. [Link]

- National Institute of Standards and Technology (NIST). (n.d.). Oxirane, (chloromethyl)-. [Link]

- Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

- Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. [Link]

- National Institutes of Health (NIH). (n.d.).

- The Organic Chemistry Tutor. (2021). Ether and Epoxide Reactions. [Link]

Sources

- 1. Epoxide - Wikipedia [en.wikipedia.org]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. open.metu.edu.tr [open.metu.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 11. Predict the major products of the following reactions, inclu... | Study Prep in Pearson+ [pearson.com]

- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Explain the reaction shown below. Include the following in your explanati.. [askfilo.com]

- 19. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 21. lookchem.com [lookchem.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. echemi.com [echemi.com]

- 24. fishersci.com [fishersci.com]

- 25. 2-(chloromethyl)oxirane: 2-(2-hydroxyethoxy)ethanol - Safety Data Sheet [chemicalbook.com]

"2-(Trichloromethyl)oxirane" stability and decomposition pathways

An In-Depth Technical Guide to the Stability and Decomposition Pathways of 2-(Trichloromethyl)oxirane

Authored by: A Senior Application Scientist

Abstract

This compound, a halogenated epoxide, presents a unique combination of high reactivity and synthetic potential. The presence of a sterically bulky and strongly electron-withdrawing trichloromethyl group on the strained three-membered oxirane ring imparts distinct chemical characteristics that govern its stability and decomposition. This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound, details its primary decomposition pathways under various conditions, and outlines robust methodologies for its handling, storage, and analysis. This document is intended for researchers, chemists, and drug development professionals who utilize or investigate reactive intermediates in complex syntheses.

Introduction to this compound

This compound, also known as 3,3,3-trichloropropylene oxide, is an organochlorine compound featuring a highly strained epoxide ring substituted with a trichloromethyl group.[1] This structure is inherently reactive due to two key features: the significant ring strain of the oxirane (approximately 13 kcal/mol) and the profound inductive effect of the -CCl₃ group.[2] This combination makes the molecule susceptible to ring-opening reactions under a variety of conditions, including thermal stress, and in the presence of acidic, basic, or nucleophilic reagents.

Understanding the stability and decomposition of this compound is paramount for its effective use as a synthetic intermediate, for ensuring the integrity of chemical processes, and for maintaining safety in the laboratory and in manufacturing settings. This guide will explore the causal relationships behind its reactivity, providing a framework for predicting its behavior and controlling its chemical transformations.

Physicochemical Properties and Electronic Profile

The stability of this compound is intrinsically linked to its physical and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3083-23-6 | [3] |

| Molecular Formula | C₃H₃Cl₃O | [3][4] |

| Molecular Weight | 161.41 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Density | 1.4921 g/cm³ @ 25 °C | [1] |

| Boiling Point | 149 °C | [1] |

| Flash Point | 64.3 °C | [1] |

| Water Solubility | < 0.1 mg/mL | [1] |

The trichloromethyl group is a powerful electron-withdrawing moiety. This has two major consequences for the oxirane ring:

-

Polarization of C-O Bonds : The inductive effect polarizes the C-C and C-O bonds of the epoxide, rendering the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.

-

Destabilization of Adjacent Carbocations : The electron-withdrawing nature of the -CCl₃ group would strongly destabilize any potential carbocation formation at the adjacent carbon (C2), making S_N1-type ring-opening mechanisms highly unfavorable at this position.

This electronic profile dictates that decomposition pathways will predominantly follow S_N2-type mechanisms, where reaction rates and regioselectivity are governed by steric hindrance and the electrophilicity of the ring carbons.

Core Factors Governing Stability and Decomposition

The decomposition of this compound is not a singular event but rather a process highly dependent on its chemical environment. Several factors can initiate or accelerate its degradation.

Thermal Stress

Like many epoxides, this compound is susceptible to thermal decomposition. The process for simple epoxides like ethylene oxide often begins with isomerization to a carbonyl compound, proceeding through a biradical intermediate.[6] For this compound, heating can induce homolytic cleavage of a C-O bond, followed by rearrangement. The high activation energy for this unimolecular decomposition means it typically occurs at elevated temperatures.[6] The likely product of such a rearrangement would be 1,1,1-trichloroacetone. Secondary reactions can occur at higher temperatures, leading to fragmentation and the formation of more stable, smaller molecules.[7]

Acidic Conditions

Acid catalysis dramatically lowers the activation energy for ring-opening. The reaction is initiated by the protonation of the epoxide oxygen, which significantly enhances the electrophilicity of the ring carbons. This "activated" intermediate is then highly susceptible to attack by even weak nucleophiles, such as water or alcohols.

The regioselectivity of the attack is a critical consideration. While acid-catalyzed opening of some epoxides can proceed through an S_N1-like mechanism with attack at the more substituted carbon, the strong destabilizing effect of the -CCl₃ group on an adjacent carbocation makes this pathway unlikely. Therefore, the reaction will favor nucleophilic attack at the less substituted carbon (C3) via an S_N2 mechanism.

Basic and Nucleophilic Conditions

Under basic or neutral conditions, the decomposition pathway is driven by direct nucleophilic attack on one of the electrophilic carbons of the epoxide ring.[2][8] Due to the steric bulk of the trichloromethyl group, nucleophiles will preferentially attack the less sterically hindered carbon (C3).[9] This is a classic S_N2 reaction, resulting in inversion of stereochemistry if the carbon being attacked is a stereocenter.[8]

A wide array of nucleophiles can initiate this decomposition, including:

-

Hydroxide (OH⁻) and Alkoxides (RO⁻)

-

Amines (RNH₂)

-

Thiols (RSH)

-

Halide ions

The reaction rate is dependent on the nucleophilicity of the attacking species and the concentration of both the epoxide and the nucleophile.

Mechanistic Decomposition Pathways

The following sections detail the most probable decomposition mechanisms for this compound.

Thermal Isomerization

At elevated temperatures, the primary decomposition route is expected to be an isomerization to a more stable carbonyl compound. This pathway avoids the introduction of external reagents and is solely dependent on thermal energy to overcome the activation barrier.

Caption: Proposed thermal decomposition pathway of this compound.

Acid-Catalyzed Ring Opening (Hydrolysis)

In the presence of an acid and a nucleophile like water, the epoxide ring opens to form a diol. This is a common and often rapid decomposition pathway in aqueous acidic environments.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Monitoring Acid-Catalyzed Hydrolysis

-

Preparation : Prepare a stock solution of this compound (e.g., 10 mg/mL) in a water-miscible solvent like acetonitrile or THF.

-

Reaction Setup : In a thermostated vial, add an acidic aqueous solution (e.g., 0.1 M HCl).

-

Initiation : Spike the acidic solution with a small volume of the stock solution to initiate the reaction.

-

Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching : Immediately neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) to stop the reaction.

-

Analysis : Analyze the quenched samples by a suitable method like HPLC-UV or GC-MS to quantify the remaining parent compound and the formation of the diol product.

Base-Catalyzed Ring Opening

This pathway is initiated by a direct S_N2 attack of a nucleophile on the epoxide ring, typically at the less sterically hindered C3 position.

Caption: Mechanism of base-catalyzed ring-opening with an alkoxide nucleophile.

Analytical Methods for Stability and Degradation Analysis

A multi-faceted analytical approach is required to fully characterize the stability of this compound and identify its degradation products.

Table 2: Analytical Techniques for Stability Assessment

| Technique | Application |

| Gas Chromatography (GC) | Ideal for separating and quantifying the volatile parent compound and potential degradation products. A mass spectrometry (MS) detector is crucial for structural identification. |

| High-Performance Liquid Chromatography (HPLC) | Suitable for monitoring the disappearance of the parent compound and the appearance of less volatile products like diols, especially in forced degradation studies. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of isolated degradation products. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Useful for identifying functional groups. The disappearance of the characteristic epoxide C-O stretch and the appearance of hydroxyl (-OH) or carbonyl (C=O) bands can be monitored. |

| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature, providing data on thermal stability and the temperature range of decomposition.[10] |

| Differential Scanning Calorimetry (DSC) | Detects exothermic or endothermic transitions, which can indicate decomposition events or phase changes.[11] |

Safe Handling, Storage, and Disposal

Given its reactivity and status as a halogenated organic compound, strict safety protocols are mandatory.

Personal Protective Equipment (PPE)

-

Hand Protection : Wear impervious gloves (e.g., nitrile) inspected prior to use.[12]

-

Eye Protection : Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection : A lab coat is required. For larger quantities, consider chemically resistant aprons or suits.

-

Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood.[13] If engineering controls are insufficient, use a NIOSH-approved respirator.

Storage

-

Temperature : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[13]

-

Incompatible Materials : Keep away from strong acids, strong bases, oxidizing agents, and nucleophiles (e.g., amines).[13]

-

Container : Store in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

Spills and Disposal

-

Spill Management : In case of a spill, evacuate the area. Use personal protective equipment.[12] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal : Dispose of waste material at an approved hazardous waste facility, in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[12]

Conclusion

This compound is a synthetically valuable yet highly reactive molecule. Its stability is critically dependent on environmental conditions. The powerful electron-withdrawing and sterically demanding trichloromethyl group directs its decomposition primarily through S_N2-type ring-opening reactions, with nucleophilic attack favored at the less hindered carbon. Thermal decomposition likely proceeds via isomerization to a more stable carbonyl species. A thorough understanding of these decomposition pathways, supported by appropriate analytical monitoring and strict adherence to safety protocols, is essential for any researcher or professional working with this compound. This knowledge enables the control of its reactivity, ensuring its successful application in synthesis and the safety of its handling.

References

- THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES - OSTI.GOV. (URL: )

- Thermal decomposition mechanisms of epoxies and polyurethanes - ResearchG

- Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere - M

- 2-(chloromethyl)

- The thermal decomposition behavior and kinetics of epoxy resins cured with a novel phthalide-containing aromatic diamine - ResearchG

- Oxirane, (chloromethyl)- - the NIST WebBook. (URL: )

- SAFETY D

- Theoretical Study on Decomposition Mechanism of Insulating Epoxy Resin Cured by Anhydride - MDPI. (URL: )

- Oxirane, 2-(chloromethyl)

- SAFETY D

- This compound (C3H3Cl3O) - PubChemLite. (URL: )

- This compound | CAS 3083-23-6 | AMERICAN ELEMENTS ®. (URL: )

- 3083-23-6, this compound Formula - ECHEMI. (URL: )

- Chemical Properties of Oxirane, (trichloromethyl)- (CAS 3083-23-6) - Cheméo. (URL: )

- Thermal decomposition of ethylene oxide: potential energy surface, master equation analysis, and detailed kinetic modeling - PubMed. (URL: [Link])

- Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. (URL: )

- Epoxide - Wikipedia. (URL: [Link])

- Predict the major products of the following reactions, including stereochemistry where appropriate. (c) (2S,3R)-2-ethyl-2,3-dimethyloxirane + CH 3 O - Pearson. (URL: )

Sources

- 1. echemi.com [echemi.com]

- 2. Epoxide - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. PubChemLite - this compound (C3H3Cl3O) [pubchemlite.lcsb.uni.lu]

- 5. Oxirane, (trichloromethyl)- (CAS 3083-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Thermal decomposition of ethylene oxide: potential energy surface, master equation analysis, and detailed kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Predict the major products of the following reactions, inclu... | Study Prep in Pearson+ [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. matec-conferences.org [matec-conferences.org]

- 12. lookchem.com [lookchem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to (Trichloromethyl)oxirane (CAS 3083-23-6): Properties, Hazards, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trichloromethyl)oxirane, identified by the CAS number 3083-23-6, is a highly reactive epoxide compound.[1] Also known by synonyms such as 1,1,1-Trichloro-2,3-epoxypropane and Trichloropropene Oxide, this clear, colorless liquid possesses a unique chemical structure that makes it a subject of interest in synthetic chemistry and toxicology.[1][2][3] Its utility as an epoxide hydratase inhibitor and its potential carcinogenic properties necessitate a thorough understanding of its characteristics and associated risks for professionals in research and drug development.[1][4] This guide provides a comprehensive overview of the physicochemical properties, known hazards, and essential safety protocols for handling (trichloromethyl)oxirane.

Chemical and Physical Properties

A summary of the key physicochemical properties of (trichloromethyl)oxirane is presented in the table below. These properties are crucial for designing experiments, understanding its behavior in various systems, and implementing appropriate safety measures.

| Property | Value | Source(s) |

| Molecular Formula | C3H3Cl3O | [1][5] |

| Molecular Weight | 161.41 g/mol | [1][3][5] |

| Appearance | Clear colorless liquid | [1][2][3] |

| Boiling Point | 149°C at 760 mmHg | [5] |

| Density | 1.495 - 1.696 g/cm³ | [1][5] |

| Flash Point | 64.3°C (147.7°F) - 152°F | [3][5] |

| Solubility in Water | Insoluble (less than 0.1 mg/mL at 65.3°F) | [1][3] |

| Vapor Pressure | 11.6 mmHg at 77°F | [3][6] |

| Refractive Index | 1.4737 - 1.535 | [1][5] |

Chemical Structure

The structure of (trichloromethyl)oxirane features a three-membered epoxide ring attached to a trichloromethyl group. This combination of a strained ring and electron-withdrawing chlorine atoms contributes to its high reactivity.

Caption: Chemical structure of (trichloromethyl)oxirane.

Hazards and Toxicological Profile

(Trichloromethyl)oxirane is a hazardous substance that requires careful handling. Its toxicological profile indicates several potential health risks.

Acute Toxicity

The compound is toxic if ingested and may be harmful if it comes into contact with the skin or is inhaled.[1] The LD50 (lethal dose, 50% kill) for rats via the intraperitoneal route is 142 mg/kg.[5]

Carcinogenicity and Mutagenicity

(Trichloromethyl)oxirane is suspected of causing cancer and has shown mutagenic properties in some studies.[1][4] Human mutation data has been reported.[1] Its ability to act as an alkylating agent and covalently bind to DNA is a likely mechanism for these effects.[4]

Reactivity and Stability

As an epoxide, (trichloromethyl)oxirane is highly reactive.[1][3][6] It can undergo violent polymerization in the presence of catalysts or when heated.[1][3][6] It is incompatible with strong oxidizing agents, acids, and bases.[1] Reactions with these substances can be violent.[1][3][6] The compound is stable under recommended storage conditions.[1]

Flammability

(Trichloromethyl)oxirane is a combustible liquid.[1][3][6] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[1][3][6]

GHS Hazard and Precautionary Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard and precautionary statements for (trichloromethyl)oxirane:

Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

-

H351: Suspected of causing cancer.[1]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1]

Precautionary Statements:

-

P201: Obtain special instructions before use.[1]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[1]

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of (trichloromethyl)oxirane, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: When handling the neat chemical, use a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge.[3][6]

Storage

-

Store in a refrigerator in a tightly closed container.[3][6][8]

-

Store away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][6][8]

Spill and Disposal Procedures

-

Small Spills: First, remove all sources of ignition.[6] Use absorbent paper to pick up the liquid spill material.[6] Seal contaminated materials in a vapor-tight plastic bag for disposal.[6] Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[6]

-

Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste.

First-Aid Measures

-

Inhalation: Immediately move the person to fresh air. If symptoms develop, call a physician.[3]

-

Skin Contact: Immediately flood the affected skin with water while removing contaminated clothing.[3] Wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation develops.[3]

-

Eye Contact: Immediately flush eyes with water or normal saline solution for 20-30 minutes, removing contact lenses if present.[3] Transport the victim to a hospital, even if no symptoms develop.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.

Caption: Safe handling workflow for (trichloromethyl)oxirane.

Applications and Research Interest

Despite its hazards, (trichloromethyl)oxirane is a valuable tool in specific research contexts.

-